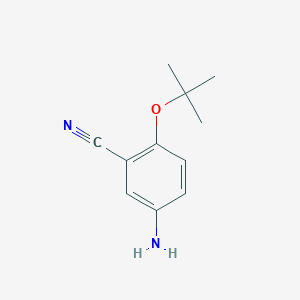

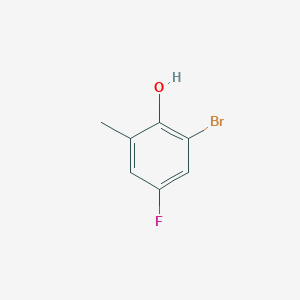

![molecular formula C9H7ClN2O2S B2496795 Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate CAS No. 1202075-71-5](/img/structure/B2496795.png)

Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate involves multiple strategies. One approach includes the direct reaction of substituted 2-chlorothio-3-pyridinecarbonyl chlorides with ethyl glycinate or through the oxidation of corresponding 2-mercapto-3-pyridine carboxamides. These methods provide a pathway to new series of ethyl 5-substituted 2,3-dihydro-3-oxoisothiazolo[5,4-b] pyridine-2-acetate derivatives, showcasing the compound's versatility in synthesizing various heterocyclic compounds (Martínez-Merino et al., 1994).

Molecular Structure Analysis

The molecular structure of Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate derivatives has been elucidated through spectroscopic methods, including NMR and mass spectrometry. These techniques confirm the compound's structure and provide insight into its chemical behavior and reactivity. The detailed molecular characterization is crucial for understanding its interaction with other molecules and its potential applications in various fields of research.

Chemical Reactions and Properties

Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate and its derivatives participate in various chemical reactions, highlighting their reactivity and potential for further transformation. For example, these compounds have been used as intermediates in the synthesis of pyrazolo[3,4-b]pyridine derivatives through condensation reactions with activated carbonyl groups. This demonstrates the compound's utility in creating complex heterocyclic systems with potential pharmaceutical applications (Ghaedi et al., 2015).

Aplicaciones Científicas De Investigación

Complex Compound Formation and Properties

- The chemistry of compounds containing pyridine and benzthiazole derivatives, similar in structure to Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate, has been extensively reviewed, highlighting their synthesis, properties, and complex compound formation. These compounds exhibit significant spectroscopic properties, structures, magnetic properties, and potential biological and electrochemical activities, suggesting a wide range of application possibilities in material science and biotechnology (Boča, Jameson, & Linert, 2011).

Kinase Inhibitor Design

- Heterocyclic compounds, including those related to Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate, have been identified as versatile scaffolds in the design of kinase inhibitors. This versatility is attributed to their ability to interact with kinases via multiple binding modes, making them valuable in the development of treatments for various diseases, particularly cancers (Wenglowsky, 2013).

Optical Sensors and Medicinal Applications

- Pyrimidine derivatives, which share structural features with Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate, are utilized in the synthesis of optical sensors and have a range of biological and medicinal applications. These compounds' ability to form both coordination and hydrogen bonds makes them suitable for use as sensing probes, highlighting their potential in diagnostic and therapeutic applications (Jindal & Kaur, 2021).

Heterocyclic N-Oxide Applications

- Heterocyclic N-oxide derivatives, including those derived from pyridine and indazole, are known for their utility as synthetic intermediates and their biological importance. These compounds have shown promising functionalities in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, suggesting their potential utility in drug development and other advanced chemistry applications (Li et al., 2019).

Central Nervous System (CNS) Acting Drugs

- A literature search has indicated that heterocycles, including those related to Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate, form a significant class of organic compounds with potential CNS activity. These compounds' structural diversity allows for a broad spectrum of CNS effects, suggesting their potential as lead molecules for the development of new CNS drugs (Saganuwan, 2017).

Propiedades

IUPAC Name |

ethyl 5-chloro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S/c1-2-14-9(13)8-11-5-3-4-6(10)12-7(5)15-8/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPAWQQJCMEFFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(S1)N=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

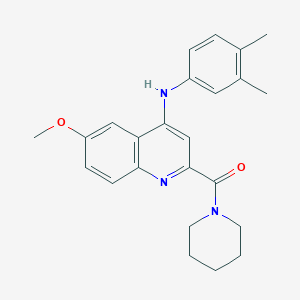

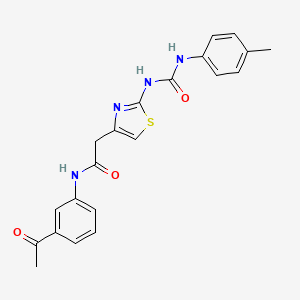

![2-(7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B2496712.png)

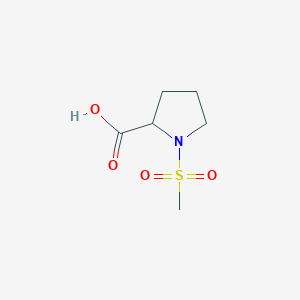

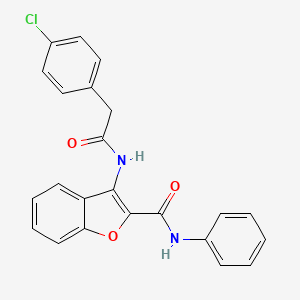

![2-Amino-2-[3-(3-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2496715.png)

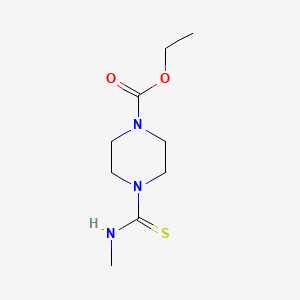

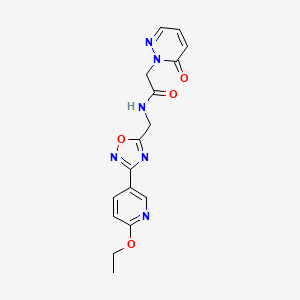

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(6-methylpyridin-3-yl)methanone](/img/structure/B2496718.png)

![N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2496725.png)

![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-(3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B2496726.png)

![4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2496732.png)